Bumetanide

Descripción

Propiedades

IUPAC Name |

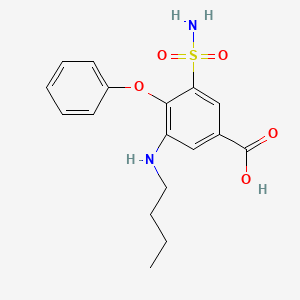

3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEIEVLCKWDQJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022699 |

Source

|

| Record name | Bumetanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Bumetanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>54.7 [ug/mL] (The mean of the results at pH 7.4), >20 mg/mL (in base), 2.57e-02 g/L |

Source

|

| Record name | SID855675 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Bumetanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bumetanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28395-03-1 |

Source

|

| Record name | Bumetanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28395-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bumetanide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028395031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bumetanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bumetanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bumetanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bumetanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUMETANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y2S3XUQ5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bumetanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230-231, 230 - 231 °C |

Source

|

| Record name | Bumetanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bumetanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bumetanide's Mechanism of Action on the NKCC1 Cotransporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which bumetanide inhibits the Na-K-Cl cotransporter 1 (NKCC1). It details the binding kinetics, relevant signaling pathways, and the experimental methodologies used to elucidate this interaction, presenting quantitative data and visual representations to facilitate a deeper understanding for research and development applications.

Introduction to the NKCC1 Cotransporter

The Na-K-Cl cotransporter 1 (NKCC1), encoded by the SLC12A2 gene, is a crucial membrane protein that mediates the electroneutral transport of Na+, K+, and 2Cl- ions across the plasma membrane of various cells. This transport is vital for maintaining cell volume, regulating epithelial fluid secretion, and establishing ionic gradients. In the nervous system, NKCC1 plays a significant role in setting the intracellular chloride concentration, which is fundamental for determining the nature of GABAergic neurotransmission. Dysregulation of NKCC1 has been implicated in a range of pathological conditions, including epilepsy, neuropathic pain, and cerebral edema, making it a key target for therapeutic intervention.

Bumetanide: A High-Affinity Inhibitor of NKCC1

Bumetanide is a potent loop diuretic that exerts its primary clinical effects by inhibiting NKCC2 in the thick ascending limb of the loop of Henle in the kidney. However, it is also widely used as a pharmacological tool and investigated as a potential therapeutic agent due to its high-affinity inhibition of NKCC1. Bumetanide and other loop diuretics like furosemide are known to bind to the extracellular face of the NKCC1 protein, competing with chloride ions for binding. This competitive interaction at the chloride binding site is a cornerstone of its inhibitory mechanism.

Molecular Mechanism of Action

Bumetanide's inhibitory action on NKCC1 is a complex process involving direct binding and subsequent conformational changes in the transporter protein.

-

Binding Site: Bumetanide binds to a specific site on the transmembrane domain of NKCC1. This binding is competitive with respect to the transported chloride ions, suggesting an interaction with or near the Cl- binding pocket. The binding of bumetanide effectively "locks" the transporter in a conformation that is unable to complete the ion translocation cycle.

-

Conformational Changes: The binding of bumetanide is thought to stabilize an outward-facing conformation of the transporter, preventing the conformational shifts necessary for ion transport across the membrane. This allosteric effect prevents the binding and subsequent translocation of Na+, K+, and Cl- ions.

A simplified logical flow of bumetanide's inhibitory action is presented below.

The Genesis and Synthesis of a Potent Diuretic: A Technical Guide to Bumetanide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of bumetanide, a potent loop diuretic. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development. The document elucidates the historical context of its development, details its chemical synthesis, and explores its primary pharmacological target, the Na-K-Cl cotransporter. Quantitative data on its inhibitory potency and pharmacokinetic profile are presented in structured tables. Furthermore, detailed experimental protocols for key assays and visualizations of critical pathways are provided to facilitate a deeper understanding of this significant therapeutic agent.

Discovery and Development

Bumetanide, a 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid, was first patented in 1968 and entered medical use in 1972.[1] Its development can be traced back to the pioneering work on sulfamoyl diuretics, which began with the observation of the diuretic side effects of the antibacterial drug sulfanilamide.[2] This led to a systematic medicinal chemistry effort to develop compounds with enhanced diuretic activity.

The research, led by P.W. Feit and his team at Leo Pharmaceutical Products in Denmark, focused on the structure-activity relationships of 3-amino-5-sulfamoylbenzoic acid derivatives.[3] This extensive screening of approximately 5,000 compounds ultimately identified bumetanide as a highly potent diuretic agent.[4] The key structural features contributing to its high potency were determined to be the phenoxy group at position 4 and the n-butylamino group at position 3 of the benzoic acid backbone.

The timeline below illustrates the key milestones in the discovery and development of bumetanide.

Chemical Synthesis of Bumetanide

Several synthetic routes for bumetanide have been developed. A common and illustrative pathway starts from 4-chlorobenzoic acid.[2] This multi-step synthesis involves chlorosulfonation, nitration, amination, phenoxylation, reduction, and finally, N-alkylation.

The following diagram outlines a typical synthetic pathway for bumetanide:

Experimental Protocol: One-Pot Synthesis

A more recent and efficient method involves a one-pot synthesis from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.[5]

Materials:

-

3-nitro-4-phenoxy-5-sulfamoylbenzoic acid

-

Butyraldehyde

-

10% Palladium on carbon (50% moisture)

-

Methanol

-

Hydrogen gas

-

Nitrogen gas

-

n-Hexane

Procedure:

-

To a 250.0 ml autoclave apparatus, add 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (25g, 0.0811 moles), butyraldehyde (29.2g, 0.4052 moles), and 5.0 g of 10% palladium on carbon (50% moisture) in methanol (250.0 ml).

-

Flush the autoclave twice with nitrogen gas and then with hydrogen gas.

-

Maintain a hydrogen pressure of 100 psi and a temperature of 40-45°C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed (approximately 6 hours), stop the hydrogen gas flow and cool the reaction mixture to room temperature.

-

Filter the catalyst under a nitrogen blanket.

-

Concentrate the filtrate to a minimum volume.

-

Add a sufficient amount of n-hexane to the resulting semi-solid mass, stir, and cool to below 10°C.

-

Filter the mixture after 1 hour to yield a white crystalline solid of bumetanide.

Mechanism of Action

Bumetanide exerts its diuretic effect by inhibiting the Na-K-Cl cotransporters (NKCCs).[6] There are two main isoforms of this transporter: NKCC1, which is widely distributed throughout the body, and NKCC2, which is primarily located in the thick ascending limb of the loop of Henle in the kidney.[6] The diuretic action of bumetanide is a result of its inhibition of NKCC2, which leads to a reduction in the reabsorption of sodium, potassium, and chloride ions, and consequently, an increase in water excretion.[4][7]

The binding of bumetanide to NKCC1 is of significant interest for its potential therapeutic applications in neurological disorders.[1] Bumetanide binds to the extracellular entryway of the ion translocation pathway of NKCC1, effectively blocking the passage of ions.[8] This interaction is K+-dependent and arrests the transporter in an outward-open conformation.[9]

The signaling pathway involving WNK (With-No-Lysine) kinases and SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/oxidative stress-responsive kinase 1) regulates the activity of NKCC1. Phosphorylation of NKCC1 by SPAK/OSR1 increases its activity and enhances the binding affinity of bumetanide.

The following diagram illustrates the mechanism of action of bumetanide on NKCC1:

Quantitative Data

Inhibitory Potency

The inhibitory potency of bumetanide has been determined against its primary targets, NKCC1 and NKCC2, as well as the off-target K-Cl cotransporter 2 (KCC2). The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values are summarized in the table below.

| Target Transporter | Cell System/Assay Type | Inhibitory Potency (IC50/pIC50/Ki) | Reference |

| NKCC1 | Rat Thymocytes & Erythrocytes (Activated) | pIC50 = 6.48 / 6.47 | [6] |

| NKCC1 | HEK293 Cells (hNKCC1a) | IC50 ≈ 0.98 µM (estimated) | [6] |

| NKCC1 | Generic Cellular Assay | Ki ≈ 0.1 µM | [6] |

| NKCC2 | Rat Medullary Thick Ascending Limb (mTAL) | pIC50 = 6.48 | [6] |

| NKCC2 | Xenopus Oocytes (hNKCC2A) | IC50 = 4.0 ± 1.0 µM | [4] |

| KCC2 | HEK293 Cells | IC50 = 655 µM | [6] |

| KCC2 | Generic Cellular Assay | Ki ≈ 25–50 µM | [6] |

Note: pIC50 is the negative logarithm of the IC50 value. A pIC50 of 6.48 corresponds to an IC50 of approximately 0.33 µM.

Pharmacokinetic Properties

The pharmacokinetic profile of bumetanide has been well-characterized in healthy subjects. Key parameters are presented in the following table.

| Parameter | Value | Reference |

| Bioavailability | ~80% | [1] |

| Protein Binding | 97% | [1] |

| Metabolism | Liver | [1] |

| Elimination Half-life | ~0.8 hours | [1] |

| Excretion | Kidney | [1] |

| Peak Plasma Concentration (Cmax) (1 mg tablet) | 66.93 ng/ml | [10] |

| Time to Peak Concentration (tmax) (1 mg tablet) | 1 h | [10] |

Experimental Protocols

⁸⁶Rb⁺ Influx Assay for NKCC Activity

This assay is a common method to measure the activity of NKCC transporters and the inhibitory effect of compounds like bumetanide.

Principle: NKCC transporters mediate the influx of K⁺ ions. ⁸⁶Rb⁺ is a radioactive analog of K⁺ and can be used to trace the activity of these transporters. The amount of ⁸⁶Rb⁺ accumulated in cells is proportional to NKCC activity.

Protocol Outline:

-

Cell Culture: Culture cells expressing the NKCC transporter of interest (e.g., HEK293 cells transfected with hNKCC2A) in appropriate multi-well plates.

-

Transporter Activation: Pre-incubate the cells in a K⁺-free solution to activate the NKCC transporters.

-

Inhibition: Incubate the cells with various concentrations of bumetanide.

-

Uptake: Add an uptake solution containing ⁸⁶Rb⁺ and ouabain (to inhibit the Na⁺/K⁺-ATPase).

-

Lysis and Quantification: Lyse the cells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the bumetanide-sensitive ⁸⁶Rb⁺ uptake by subtracting the uptake in the presence of a saturating concentration of bumetanide from the total uptake. Determine the IC50 value from the dose-response curve.[6]

The following diagram illustrates the workflow for the ⁸⁶Rb⁺ influx assay:

References

- 1. Bumetanide - Wikipedia [en.wikipedia.org]

- 2. Bumetanide--the way to its chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bumetanide—acute and long term studies of a new high potency diuretic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-term bumetanide treatment of renal edema. Comparison with furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. NKCC1 and NKCC2: The pathogenetic role of cation-chloride cotransporters in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. md-medicaldata.com [md-medicaldata.com]

An In-depth Technical Guide to the Pharmacological Profile and Properties of Bumetanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bumetanide is a potent loop diuretic belonging to the sulfamoylbenzoic acid derivative class. It is widely utilized in clinical practice for the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease, including nephrotic syndrome.[1] Its primary mechanism of action involves the reversible inhibition of the Na-K-2Cl cotransporter (NKCC) in the thick ascending limb of the Loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water. This technical guide provides a comprehensive overview of the pharmacological profile of bumetanide, including its mechanism of action, pharmacokinetics, pharmacodynamics, and key experimental protocols for its study.

Mechanism of Action

Bumetanide exerts its diuretic effect by binding to the chloride-binding site of the Na-K-2Cl cotransporter, specifically the NKCC2 isoform in the apical membrane of the thick ascending limb of the Loop of Henle.[2][3] This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the interstitial space. The increased luminal concentration of these ions leads to a powerful osmotic diuresis.[3] Additionally, the inhibition of NKCC2 disrupts the generation of the positive luminal potential, which in turn reduces the paracellular reabsorption of divalent cations, leading to increased urinary excretion of calcium and magnesium.[4] Recent structural studies using cryo-electron microscopy have provided detailed insights into the binding of bumetanide to NKCC1, a closely related isoform, revealing that it wedges into a pocket in the extracellular ion translocation pathway.[5][6]

Signaling Pathway

The primary signaling pathway affected by bumetanide is the direct inhibition of the Na-K-2Cl cotransporter. This action is not known to directly involve complex intracellular signaling cascades for its primary diuretic effect.

References

- 1. Activation of the bumetanide-sensitive Na+,K+,2Cl- cotransporter (NKCC2) is facilitated by Tamm-Horsfall protein in a chloride-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medium.com [medium.com]

- 3. What is the mechanism of Bumetanide? [synapse.patsnap.com]

- 4. Bumetanide Injection for Heart Failure · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 5. Structural basis for inhibition of the Cation-chloride cotransporter NKCC1 by the diuretic drug bumetanide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for human NKCC1 inhibition by loop diuretic drugs | The EMBO Journal [link.springer.com]

Beyond the Loop: An In-depth Technical Guide to the Molecular Targets of Bumetanide Beyond NKCC1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumetanide, a potent loop diuretic, is clinically established for its role in managing edema and hypertension through the inhibition of the Na-K-2Cl cotransporter 2 (NKCC2) in the kidney. However, its inhibitory action extends to the ubiquitously expressed isoform, NKCC1, leading to a surge of interest in its therapeutic potential for neurological disorders where chloride homeostasis is dysregulated. While the interaction with NKCC1 is a primary focus of non-diuretic research, a comprehensive understanding of bumetanide's full pharmacological profile necessitates a deeper exploration of its molecular targets beyond this well-characterized cotransporter.

This technical guide provides a detailed overview of the known and potential molecular targets of bumetanide beyond NKCC1. It summarizes quantitative data on its interactions, presents detailed experimental protocols for their characterization, and visualizes the associated signaling pathways and experimental workflows. This resource is intended to equip researchers and drug development professionals with the critical information needed to further investigate and potentially exploit the broader therapeutic applications of bumetanide.

Quantitative Data on Bumetanide's Molecular Interactions

The following tables summarize the available quantitative data on the inhibitory activity of bumetanide against its primary and secondary molecular targets.

Table 1: Inhibition of Cation-Chloride Cotransporters by Bumetanide

| Target | Species/System | Assay Type | Parameter | Value | Reference(s) |

| NKCC1 | Human | 86Rb+ uptake in oocytes | IC50 | 0.68 µM | [1] |

| Rat | 86Rb+ uptake in thymocytes | pIC50 | 6.47 | ||

| NKCC2 | Human (hNKCC2A) | 86Rb+ uptake in oocytes | IC50 | 4.0 µM | [2] |

| Rat | Isolated medullary thick ascending limb | pIC50 | 6.48 | ||

| KCC2 | Human | 86Rb+ uptake in HEK293 cells | IC50 | 655 µM |

Table 2: Inhibition of Other Potential Molecular Targets by Bumetanide

| Target | Species/System | Assay Type | Parameter | Value | Reference(s) |

| Carbonic Anhydrase IX (hCA-IX) | Human | Colorimetric Inhibition Assay | Ki | 21.1–25.8 nM | |

| Aquaporin-1 (AQP1) | Xenopus laevis oocytes | Osmotic water flux | Inhibition | ≥100 µM | |

| Aquaporin-4 (AQP4) | Xenopus laevis oocytes | Osmotic water flux | Inhibition | ≥100 µM |

Detailed Experimental Protocols

Cation-Chloride Cotransporter Activity Assay (86Rb+ Uptake)

This protocol is a standard method for measuring the activity of NKCC1, NKCC2, and KCC2 and assessing their inhibition by compounds like bumetanide.

Principle: The activity of Na-K-2Cl and K-Cl cotransporters can be measured by quantifying the uptake of the radioactive potassium analog, 86Rb+. Inhibition of this uptake in the presence of bumetanide allows for the determination of its inhibitory potency (e.g., IC50).

Materials:

-

HEK293 cells stably expressing the cotransporter of interest (or primary cells endogenously expressing the target).

-

Cell culture reagents.

-

Assay buffer (e.g., HEPES-buffered saline).

-

86RbCl (radioactive tracer).

-

Bumetanide stock solution.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to confluence.

-

Pre-incubation: Wash cells with assay buffer and pre-incubate with varying concentrations of bumetanide (or vehicle control) for a specified time (e.g., 10-30 minutes) at 37°C.

-

Initiation of Uptake: Add assay buffer containing 86Rb+ (typically 1-2 µCi/mL) to each well to initiate the uptake.

-

Incubation: Incubate for a predetermined time (e.g., 5-15 minutes) during which uptake is linear.

-

Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells multiple times with ice-cold assay buffer to stop the uptake and remove extracellular tracer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS).

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the 86Rb+ uptake to the protein concentration in each well. Plot the percentage of inhibition against the bumetanide concentration to determine the IC50 value using non-linear regression analysis.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a method to assess the inhibitory effect of bumetanide on carbonic anhydrase activity.

Principle: Carbonic anhydrase catalyzes the hydration of CO2 to bicarbonate and a proton. This assay measures the esterase activity of carbonic anhydrase using a chromogenic substrate. The inhibition of this activity by bumetanide is quantified by a decrease in the colorimetric signal.

Materials:

-

Purified carbonic anhydrase isoenzyme (e.g., hCA-II or hCA-IX).

-

Assay buffer (e.g., Tris-HCl, pH 7.4).

-

Substrate solution (e.g., p-nitrophenyl acetate).

-

Bumetanide stock solution.

-

96-well microplate reader.

Procedure:

-

Enzyme Preparation: Prepare a working solution of the carbonic anhydrase isoenzyme in the assay buffer.

-

Inhibitor Incubation: In a 96-well plate, add the enzyme solution to wells containing varying concentrations of bumetanide (or vehicle control). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance of the product (e.g., p-nitrophenol) at the appropriate wavelength (e.g., 400 nm) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each bumetanide concentration. Plot the percentage of inhibition against the bumetanide concentration to determine the IC50 or Ki value.

Gramicidin-Perforated Patch-Clamp Electrophysiology

This technique is used to study the effect of bumetanide on neuronal chloride homeostasis and GABAergic signaling without dialyzing the intracellular chloride.

Principle: Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but not anions like chloride. This allows for the electrical recording of membrane currents without altering the intracellular chloride concentration. By measuring the reversal potential of GABA-A receptor-mediated currents (EGABA), one can infer changes in the intracellular chloride concentration upon application of bumetanide.

Materials:

-

Cultured neurons or acute brain slices.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Micropipettes.

-

Intracellular solution containing gramicidin.

-

Extracellular solution (artificial cerebrospinal fluid).

-

GABA-A receptor agonist (e.g., GABA or muscimol).

-

Bumetanide stock solution.

Procedure:

-

Pipette Preparation: Back-fill the tip of the micropipette with standard intracellular solution and then the rest of the pipette with the same solution containing gramicidin.

-

Patch Formation: Obtain a high-resistance (gigaohm) seal on the cell membrane of a neuron.

-

Perforation: Monitor the access resistance as gramicidin inserts into the membrane patch, forming pores. This typically takes 15-30 minutes.

-

Measurement of EGABA: Once a stable perforated patch is achieved, apply the GABA-A receptor agonist and record the resulting current at various holding potentials. The holding potential at which the current reverses is EGABA.

-

Bumetanide Application: Perfuse the cells with an extracellular solution containing bumetanide.

-

Post-Bumetanide Measurement: After a period of incubation with bumetanide, re-measure EGABA. A shift in EGABA to a more hyperpolarized potential indicates a decrease in intracellular chloride concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by bumetanide's interaction with its molecular targets.

References

Introduction: The Significance of Chloride Homeostasis

An In-Depth Technical Guide on the Role of Bumetanide in Regulating Chloride Homeostasis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of bumetanide, a potent loop diuretic, and its critical role in the regulation of chloride homeostasis. The document details its mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols for its investigation, and explores its therapeutic implications in various neurological disorders.

Chloride (Cl⁻) is the most abundant physiological anion and plays a pivotal role in a myriad of cellular processes, including the regulation of cell volume, ion transport, and neuronal excitability. In the central nervous system (CNS), the precise control of the intracellular chloride concentration ([Cl⁻]i) is paramount for determining the nature of the response mediated by γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mature brain.[1] The direction of GABAergic signaling is critically dependent on the transmembrane chloride gradient, which is meticulously maintained by the coordinated action of cation-chloride cotransporters (CCCs).

Bumetanide, a well-established loop diuretic, has garnered significant attention for its ability to modulate neuronal chloride homeostasis through its potent and selective inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1).[2][3] This action has profound implications for neurological conditions where chloride dysregulation is a key pathophysiological feature. This whitepaper aims to provide an in-depth exploration of bumetanide's role in this context, offering valuable insights for researchers and professionals in the field of drug development.

The Molecular Mechanism of Bumetanide Action

The transmembrane chloride gradient in neurons is primarily established by two key players:

-

NKCC1 (Na⁺-K⁺-2Cl⁻ Cotransporter 1): This transporter actively imports chloride ions into the neuron, leading to a higher [Cl⁻]i.[1][3] It is highly expressed during early neurodevelopment, contributing to the depolarizing and excitatory actions of GABA in the immature brain.[4][5]

-

KCC2 (K⁺-Cl⁻ Cotransporter 2): In contrast, KCC2 extrudes chloride from the neuron, resulting in a low [Cl⁻]i in mature neurons. This low intracellular chloride is essential for the hyperpolarizing and inhibitory effects of GABA.

The "GABA Polarity Switch": During neuronal maturation, a developmental shift occurs where the expression of NKCC1 decreases while KCC2 expression increases.[5] This change leads to a decrease in [Cl⁻]i, causing GABAergic signaling to switch from excitatory to inhibitory. In several neurological disorders, this "GABA polarity switch" is impaired or reversed, leading to an excitatory/inhibitory imbalance.[1][5]

Bumetanide's Inhibitory Action: Bumetanide is a potent inhibitor of NKCC1, with an affinity approximately 500 times greater than for KCC2.[1] By blocking NKCC1, bumetanide reduces the influx of chloride ions, thereby lowering the intracellular chloride concentration.[1][6] This restoration of a low [Cl⁻]i can re-establish the hyperpolarizing, inhibitory action of GABA in neurons where it has become depolarizing due to aberrant NKCC1 activity.[1][7][8] Recent structural studies have revealed that bumetanide acts as an orthosteric inhibitor, binding directly within the ion translocation pathway of the NKCC1 transporter and effectively blocking the entry of ions.[3][9]

Quantitative Data on Bumetanide's Effects

The application of bumetanide results in measurable changes in key physiological parameters of neurons. The following tables summarize quantitative data from various studies.

Table 1: Effects of Bumetanide on Intracellular Chloride Concentration ([Cl⁻]i) and GABA Reversal Potential (EGABA)

| Cell Type/Condition | Bumetanide Concentration | Change in [Cl⁻]i | Change in EGABA | Reference |

| Immature Cortical Neurons (P0 mice) | 0.2 mg/kg (in vivo) | Not directly quantified | Hyperpolarizing shift | [10] |

| Duck Red Blood Cells | 10⁻⁸ M | Not applicable | Not applicable | [11] |

| Human Eccrine Sweat Ducts | Not specified | Implied decrease | Not applicable | [12] |

Table 2: Inhibitory Potency (IC₅₀) of Bumetanide on NKCC1

| Experimental System | Species | IC₅₀ for NKCC1 | IC₅₀ for NKCC2 | Reference |

| Xenopus oocyte expression system | Human | 0.68 µM (hNKCC1A) | 4.0 µM (hNKCC2A) | [13] |

| Duck Red Blood Cells | Duck | ~6 x 10⁻⁸ M to ~2 x 10⁻⁷ M | Not applicable | [11] |

Experimental Protocols

Studying the effects of bumetanide on GABAergic signaling and chloride homeostasis requires precise techniques to measure ion concentrations and membrane potentials.

Protocol 1: Measurement of Intracellular Chloride Concentration ([Cl⁻]i)

This protocol outlines three common methods for determining [Cl⁻]i.

A. Gramicidin-Perforated Patch-Clamp Electrophysiology

This technique is essential for measuring EGABA and membrane potential without altering the neuron's intrinsic intracellular chloride concentration.[1]

-

Pipette Solution: Prepare an internal solution containing a high concentration of a cation (e.g., K-gluconate) but no chloride. Add gramicidin to the pipette solution to a final concentration of 5-50 µg/mL.

-

Recording: Approach a neuron and form a giga-ohm seal. Allow 15-30 minutes for the gramicidin to form pores in the cell membrane. These pores are permeable to monovalent cations but impermeable to chloride.

-

Data Acquisition: Apply GABA puffs or stimulate GABAergic inputs while clamping the neuron at different holding potentials to determine the reversal potential of the GABA-mediated current (EGABA).

-

Calculation: Calculate [Cl⁻]i using the Nernst equation: EGABA = (RT/zF) * ln([Cl⁻]o/[Cl⁻]i).

B. Fluorescence Imaging with Chloride-Sensitive Dyes

Dyes like (6-Methoxyquinolinio) acetic acid ethyl ester bromide (MQAE) allow for the visualization of relative changes in [Cl⁻]i.[14]

-

Loading: Incubate cells or tissue slices with MQAE (e.g., 5-10 mM) for 30-60 minutes.

-

Imaging: Use a fluorescence microscope with appropriate excitation and emission filters for MQAE.

-

Data Analysis: Changes in MQAE fluorescence intensity are inversely proportional to [Cl⁻]i. A decrease in fluorescence indicates an increase in chloride concentration. Calibration is required for absolute quantification.[14]

C. Genetically Encoded Chloride Sensors

Sensors like SuperClomeleon (SClm) are expressed in specific cell types and allow for ratiometric and chronic measurements of [Cl⁻]i.[15][16]

-

Transduction: Deliver the sensor to target cells using viral vectors (e.g., AAV).

-

Imaging: Use two-photon microscopy to excite the donor (CFP) and acceptor (YFP) fluorophores.

-

Data Analysis: The FRET ratio (YFP/CFP fluorescence intensity) is proportional to the intracellular chloride concentration.[15] A calibration procedure is necessary to convert FRET ratios to absolute chloride concentrations.[15]

Protocol 2: In Vivo Evaluation of Anticonvulsant Effects

This protocol describes the use of in vivo electroencephalography (EEG) to assess the efficacy of bumetanide in a kainic acid (KA)-induced seizure model in mice.[17][18]

-

Animal Preparation: Implant EEG electrodes over the hippocampus of adult male mice. Allow for a recovery period.

-

Seizure Induction: Induce status epilepticus by intrahippocampal injection of kainic acid.

-

Drug Administration: Administer bumetanide (e.g., intraperitoneally) before or after seizure induction. A control group receives a vehicle injection.

-

EEG Recording: Continuously record EEG activity to monitor seizure-like events (SLEs).

-

Data Analysis: Quantify the number, duration, and power of ictal events. Compare the results between the bumetanide-treated and control groups to determine the anticonvulsant effect.

Therapeutic Implications and Research Applications

The ability of bumetanide to modulate chloride homeostasis and restore GABAergic inhibition has significant therapeutic potential for a range of neurological disorders.[5]

-

Epilepsy: In neonatal seizures and certain forms of epilepsy, high neuronal [Cl⁻]i renders GABA excitatory, contributing to seizure activity.[4][10][17] Bumetanide has been shown to reduce seizure progression and restore the efficacy of benzodiazepines in pharmacoresistant status epilepticus.[17][18][19][20] Clinical studies have also suggested its efficacy in reducing seizure frequency in patients with temporal lobe epilepsy.[21]

-

Autism Spectrum Disorder (ASD): A leading hypothesis suggests that an excitatory/inhibitory imbalance due to altered chloride homeostasis contributes to the pathophysiology of ASD.[6][22] Several clinical trials have reported that bumetanide treatment can significantly improve behavioral symptoms in children with ASD.[8][23][24]

-

Other Neurological Disorders: Research is ongoing to explore the therapeutic potential of bumetanide in other conditions, including schizophrenia, and in promoting recovery after stroke.[2][25]

Limitations and Future Directions

Despite its therapeutic promise, the clinical use of bumetanide for neurological disorders faces several challenges:

-

Poor Blood-Brain Barrier (BBB) Permeability: Bumetanide is a substrate for efflux transporters at the BBB, which limits its concentration in the CNS.[1]

-

Diuretic Side Effects: Its primary clinical use as a diuretic can lead to electrolyte imbalances, such as hypokalemia, which require careful monitoring.[1][26]

-

Off-Target Effects: While relatively selective for NKCC1 over KCC2, bumetanide can affect NKCC1 in other tissues, and some studies suggest potential off-target effects independent of NKCC1 inhibition.[1]

Future research is focused on overcoming these limitations. The development of novel NKCC1 inhibitors with improved BBB penetration and higher selectivity would be a significant advancement.[13] Furthermore, a deeper understanding of the structure-function relationship of bumetanide and its derivatives could pave the way for the design of more potent and specific drugs for the treatment of neurological disorders associated with chloride dysregulation.[13]

Conclusion

Bumetanide is a critical pharmacological tool that has profoundly advanced our understanding of chloride homeostasis and its role in health and disease. Its mechanism of action—the selective inhibition of the NKCC1 cotransporter—provides a direct means to lower intracellular chloride, thereby shifting GABAergic responses from depolarizing to hyperpolarizing.[1] This has significant therapeutic implications for a range of neurological disorders characterized by an excitatory/inhibitory imbalance. While challenges related to its pharmacokinetic properties remain, ongoing research into bumetanide and novel NKCC1 inhibitors holds great promise for the development of new therapeutic strategies for epilepsy, autism spectrum disorder, and other debilitating brain disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Off-Label Use of Bumetanide for Brain Disorders: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Blocking early GABA depolarization with bumetanide results in permanent alterations in cortical circuits and sensorimotor gating deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The GABA Polarity Shift and Bumetanide Treatment: Making Sense Requires Unbiased and Undogmatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Possible Therapeutic Use of Bumetanide in the Treatment of Autism Spectrum Disorder [scirp.org]

- 7. youtube.com [youtube.com]

- 8. Bumetanide, a Diuretic That Can Help Children with Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis for inhibition of the Cation-chloride cotransporter $\mathrm{NKCC1}$ by the diuretic drug bumetanide (Journal Article) | OSTI.GOV [osti.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Bumetanide inhibits (Na + K + 2Cl) co-transport at a chloride site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of bumetanide on chloride transport in human eccrine sweat ducts: implications for cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Monitoring Changes in Intracellular Chloride Levels Using the FRET-Based SuperClomeleon Sensor in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Using SuperClomeleon to Measure Changes in Intracellular Chloride during Development and after Early Life Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bumetanide reduces seizure progression and the development of pharmacoresistant status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bumetanide reduces seizure progression and the development of pharmacoresistant status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ilae.org [ilae.org]

- 20. ilae.org [ilae.org]

- 21. Bumetanide reduces seizure frequency in patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Commentary: Bumetanide repurposing in young children with autism spectrum disorders: bringing hope of potential medication options for early childhood patients and calling for precision medicine-Institute of Science and Technology for Brain-inspired Intelligence [istbi.fudan.edu.cn]

- 23. Curing autism with the diuretic bumetanide | ANR [anr.fr]

- 24. psychiatryonline.org [psychiatryonline.org]

- 25. Chloride Co-transporter NKCC1 Inhibitor Bumetanide Enhances Neurogenesis and Behavioral Recovery in Rats After Experimental Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. What is the mechanism of Bumetanide? [synapse.patsnap.com]

The Double-Edged Sword: Unraveling the Structure-Activity Relationships of Bumetanide Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Bumetanide, a potent loop diuretic, has been a cornerstone in the management of edema and hypertension for decades. Its mechanism of action, centered on the inhibition of the Na-K-2Cl cotransporter (NKCC), has been the subject of extensive research. This has led to the exploration of a wide array of bumetanide derivatives, each with unique structural modifications that fine-tune their activity, selectivity, and potential therapeutic applications beyond diuresis. This in-depth technical guide delves into the core of bumetanide chemistry, exploring the critical structure-activity relationships (SAR) that govern the potency and selectivity of its derivatives. We will examine the impact of chemical modifications on their interaction with the two main NKCC isoforms, NKCC1 and NKCC2, and provide detailed experimental protocols for their synthesis and evaluation.

The Core Structure: A Scaffold for Potent Inhibition

The bumetanide molecule is characterized by a 3-amino-5-sulfamoylbenzoic acid backbone. Modifications at several key positions (R1-R5) have been shown to significantly influence its biological activity. The general structure of bumetanide and the sites of modification are illustrated below.

Caption: General chemical structure of bumetanide, highlighting key positions for derivatization.

Structure-Activity Relationships: A Tale of Two Transporters

The diuretic effect of bumetanide is primarily mediated by its inhibition of NKCC2 in the thick ascending limb of the loop of Henle in the kidney.[1][2] However, bumetanide and its derivatives also inhibit NKCC1, which is widely expressed in various tissues, including the brain, and plays a role in regulating intracellular chloride concentrations.[1][3] This dual inhibition presents both therapeutic opportunities and challenges. The following sections and the data presented in Table 1 summarize the key SAR findings for bumetanide derivatives.

The Essential Carboxylic Acid (R1 Position)

The carboxylic acid group at the R1 position is crucial for the inhibitory activity of bumetanide derivatives against NKCC2.[1][2] Replacement of this acidic group with a non-ionic residue, such as an anilinomethyl group, leads to a significant decrease or complete loss of inhibitory activity.[1][2] This suggests that the anionic nature of the carboxylate is a key pharmacophoric feature for binding to the transporter.

The Butylamino Side Chain (R3 Position)

The n-butylamino side chain at the R3 position can be modified, but alterations can impact potency. For instance, replacement of the butyl group with a furanylmethyl group has been shown to result in compounds with unfavorable activity.[4]

The Phenoxy Group (R4 Position)

The phenoxy group at the R4 position is a site where modifications can enhance potency. Replacing the phenoxy group with a 4-chloroanilino group or a C6H5NH- or C6H5S- group can lead to compounds with favorable or even increased activity against NKCC2.[1][4]

The Sulfamoyl Group (R5 Position)

The sulfamoyl group at the R5 position is another critical determinant of activity. Exchange of the sulfamoyl group for a methylsulfonyl group has resulted in compounds with higher potency for inhibiting hNKCC2A than bumetanide itself.[1][2]

Quantitative Analysis of Bumetanide Derivatives

The inhibitory potency of bumetanide and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of bumetanide derivatives against the human isoforms of NKCC1 (hNKCC1A) and NKCC2 (hNKCC2A).

| Compound | Modification | hNKCC1A IC50 (µM) | hNKCC2A IC50 (µM) | Reference |

| Bumetanide | - | 0.68 | 4.0 | [3][5] |

| PF-1573 | Phenoxy group replaced by 4-chloroanilino group | - | 2.3 | [1] |

| PF-1730 | Sulfamoyl group replaced by a methylsulfonyl group | - | 2.2 | [1] |

| PF-1962 | Modification at the butylamino side chain | - | 3.3 | [1] |

| HH-562 | Butylamino replaced by benzylamino and phenoxy by chloro | - | 62.6 | [1] |

| PF-2178 | Carboxylic group replaced by a sulfonic acid group | - | Moderately less potent than bumetanide | [1] |

| Bumepamine | Carboxylic group replaced by an anilinomethyl group | Inactive | Inactive | [2] |

Experimental Protocols

General Synthesis of Bumetanide Derivatives

The synthesis of bumetanide and its derivatives typically starts from 4-chlorobenzoic acid.[6] A general synthetic scheme is outlined below. The synthesis of specific derivatives involves the use of appropriately substituted starting materials or further modification of the bumetanide scaffold.

Caption: General synthetic pathway for bumetanide.

Detailed Protocol for a One-Pot Synthesis of Bumetanide:

This protocol describes a facile one-pot synthesis starting from the commercially available 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.

Materials:

-

3-nitro-4-phenoxy-5-sulfamoylbenzoic acid

-

Butyraldehyde

-

10% Palladium on carbon (50% moisture)

-

Methanol

-

n-Hexane

-

Autoclave apparatus

-

Nitrogen gas

-

Hydrogen gas

Procedure:

-

To a suitable autoclave apparatus, add methanol (250.0 ml), 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (25g, 0.0811 moles), butyraldehyde (29.2g, 0.4052 moles), and 5.0 g of 10% palladium on carbon (50% moisture).

-

Flush the autoclave twice with nitrogen gas and then with hydrogen gas.

-

Maintain a hydrogen pressure of 100 psi and a temperature of 40-45°C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After approximately six hours, once the starting material is consumed, stop the hydrogen gas flow and cool the reaction mixture to room temperature.

-

Filter the catalyst under a nitrogen blanket.

-

Concentrate the filtrate to a minimum volume.

-

Dilute the resulting semi-solid mass with n-hexane.

-

Cool the mixture to below 10°C and filter after 1 hour.

-

The resulting white crystalline solid is bumetanide.

Assay for NKCC Activity: ⁸⁶Rb⁺ Uptake in Xenopus Oocytes

The inhibitory activity of bumetanide derivatives on NKCC1 and NKCC2 can be determined using a radioactive rubidium (⁸⁶Rb⁺) uptake assay in Xenopus laevis oocytes heterologously expressing the human transporter isoforms.[1]

Caption: Experimental workflow for the ⁸⁶Rb⁺ uptake assay.

Detailed Protocol:

-

Oocyte Preparation and cRNA Injection: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding either hNKCC1A or hNKCC2A. Uninjected oocytes serve as a control.

-

Expression: Incubate the oocytes for 3-5 days to allow for protein expression.

-

Pre-incubation: Prior to the uptake assay, pre-incubate the oocytes in a solution containing varying concentrations of the bumetanide derivative or vehicle control.

-

⁸⁶Rb⁺ Uptake: Initiate the uptake by transferring the oocytes to a solution containing ⁸⁶Rb⁺. The assay is typically performed for 5 minutes, which is within the linear phase of K⁺ uptake.[1]

-

Termination and Washing: Terminate the influx by rapidly washing the oocytes three times in an ice-cold ⁸⁶Rb⁺-free assay solution.

-

Lysis and Scintillation Counting: Individually dissolve the oocytes in 10% sodium dodecyl sulfate and determine the radioactivity by liquid scintillation counting.

-

Data Analysis: Calculate the NKCC-mediated K⁺ uptake by subtracting the flux in uninjected oocytes from the flux in NKCC-expressing oocytes. Construct sigmoidal dose-response curves to determine the IC50 value for each derivative.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of bumetanide and its derivatives is the competitive inhibition of the Na-K-2Cl cotransporter.[7][8] Bumetanide is thought to bind to the chloride-binding site of the transporter.[7][8] By blocking this transporter, these compounds prevent the reabsorption of sodium, potassium, and chloride ions, leading to diuresis.[7]

Caption: Mechanism of action of bumetanide derivatives.

Beyond their primary target, some bumetanide derivatives may have off-target effects. For example, bumetanide itself has been shown to interact with KCC2, GABA-A receptors, and carbonic anhydrases, although with much lower affinity than for NKCC1.[6] These interactions could contribute to the non-diuretic effects of these compounds and are an active area of research.

Future Directions and Conclusion

The study of bumetanide derivatives continues to be a vibrant field of research. The quest for more selective NKCC1 inhibitors for neurological applications or more potent and safer diuretics drives the development of novel analogs. A thorough understanding of the structure-activity relationships is paramount to achieving these goals. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to design the next generation of bumetanide-based therapeutics. The intricate interplay between chemical structure and biological activity ensures that the story of bumetanide and its derivatives is far from over.

References

- 1. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aurorabiomed.com [aurorabiomed.com]

- 3. CN106748906A - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. A High-Throughput Screening Assay for NKCC1 Cotransporter Using Nonradioactive Rubidium Flux Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CN115677544A - Preparation method of bumetanide - Google Patents [patents.google.com]

- 8. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]

Off-Label Applications of Bumetanide in Scientific Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bumetanide, a potent loop diuretic, has garnered significant attention in the scientific community for its off-label applications, primarily in the realm of neuroscience and oncology. Its mechanism of action, centered on the inhibition of the Na-K-Cl cotransporter 1 (NKCC1), presents a compelling therapeutic target for a variety of disorders characterized by aberrant chloride ion homeostasis. This technical guide provides a comprehensive overview of the scientific research into the off-label uses of bumetanide, with a focus on neurological conditions such as epilepsy, autism spectrum disorder (ASD), schizophrenia, and traumatic brain injury (TBI), as well as its emerging potential in cancer therapy. This document details the underlying signaling pathways, summarizes quantitative data from preclinical and clinical studies, provides detailed experimental protocols, and visualizes key concepts using Graphviz diagrams.

Introduction: Beyond Diuresis

Bumetanide is an FDA-approved loop diuretic used for the treatment of edema associated with heart failure, liver disease, and kidney disease.[1] Its primary physiological effect is achieved through the inhibition of the NKCC2 transporter in the thick ascending limb of the loop of Henle in the kidneys, leading to increased excretion of water and electrolytes.[2] However, scientific inquiry has revealed that bumetanide also potently inhibits NKCC1, a cation-chloride cotransporter widely expressed in various tissues, including the central nervous system (CNS).[3][4] This off-label target is the cornerstone of its therapeutic potential in a range of non-diuretic applications.

In the CNS, NKCC1 plays a crucial role in maintaining intracellular chloride concentrations.[5] In mature neurons, low intracellular chloride is maintained by the K-Cl cotransporter 2 (KCC2), resulting in a hyperpolarizing effect of the neurotransmitter γ-aminobutyric acid (GABA).[3] However, in the developing brain and in certain pathological states, elevated NKCC1 expression leads to an accumulation of intracellular chloride, causing GABAergic signaling to become depolarizing and, consequently, excitatory.[3][5] By inhibiting NKCC1, bumetanide can restore the inhibitory nature of GABA, a mechanism that underpins its investigation in several neurological disorders.[5]

Neurological Applications

The dysregulation of chloride homeostasis and the subsequent shift in GABAergic signaling from inhibitory to excitatory is a common pathophysiological feature in a number of neurological disorders. Bumetanide's ability to counteract this "GABA polarity switch" has made it a subject of intense research in this field.[3]

Epilepsy

In epilepsy, particularly in temporal lobe epilepsy (TLE) and neonatal seizures, aberrant NKCC1 activity is thought to contribute to seizure generation and pharmacoresistance.[6][7] By restoring GABAergic inhibition, bumetanide has shown promise in reducing seizure frequency and severity.[6][8]

| Study Population | Intervention | Outcome Measure | Results | Reference |

| 12 patients with drug-resistant epilepsy | Bumetanide (2 mg/day) as adjuvant therapy for 6 months | Seizure frequency reduction | 67% of patients (8 out of 12) were responders, with a >50% reduction in seizure frequency. Two responders became nearly seizure-free (>90% reduction). | [3][9] |

| 7 adult patients with TLE | Bumetanide (dose not specified) | Seizure frequency | Considerable reduction in seizure frequency. | [2][7][8][10] |

| 43 neonates with seizures (refractory to phenobarbital) | Bumetanide (0.1, 0.2, or 0.3 mg/kg) as add-on to phenobarbital | Seizure burden reduction | Significant reduction in seizure burden in the bumetanide group compared to the control group (phenobarbital alone).[1][11] | [1][11] |

This protocol describes the induction of status epilepticus (SE) in mice using kainic acid (KA) and the subsequent evaluation of bumetanide's anticonvulsant effects.

Materials:

-

Adult male C57BL/6 mice

-

Kainic acid

-

Bumetanide

-

Saline (vehicle)

-

EEG recording equipment

Procedure:

-

Animal Preparation: Allow mice to acclimate for at least one week before the experiment.

-

Drug Administration: Administer bumetanide (e.g., 0.2 mg/kg, intraperitoneally) or saline 30 minutes prior to seizure induction.[12]

-

Seizure Induction: Induce seizures by administering kainic acid (e.g., 20 mg/kg, intraperitoneally).[12]

-

EEG Monitoring: Continuously record EEG for at least 2 hours post-KA injection to monitor epileptiform activity.

-

Data Analysis: Quantify seizure parameters such as the duration and frequency of epileptiform discharges.

References

- 1. A Pilot Randomized, Controlled, Double-Blind Trial of Bumetanide to Treat Neonatal Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Longitudinal Effects of Bumetanide on Neuro-Cognitive Functioning in Drug-Resistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment Effect of Bumetanide in Children With Autism Spectrum Disorder: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bumetanide to Treat Parkinson Disease: A Report of 4 Cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of bumetanide, a selective NKCC1 inhibitor, on hallucinations of schizophrenic patients; a double-blind randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bumetanide reduces seizure frequency in patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Pilot Randomized, Controlled, Double-Blind Trial of Bumetanide to Treat Neonatal Seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Loop Diuretic Bumetanide Blocks Posttraumatic p75NTR Upregulation and Rescues Injured Neurons - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cellular and Molecular Effects of Bumetanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular and molecular effects of bumetanide observed in in vitro settings. Bumetanide, a potent loop diuretic, primarily targets the Na-K-Cl cotransporters (NKCCs), leading to a cascade of cellular changes. This document details its mechanism of action, impact on ion transport and cell volume, modulation of GABAergic signaling, and effects on downstream signaling pathways and gene expression. All quantitative data are summarized in structured tables, and key experimental methodologies are described in detail. Visual diagrams generated using the DOT language are provided to illustrate critical pathways and workflows.

Core Mechanism of Action: Inhibition of Na-K-Cl Cotransporters

Bumetanide's principal mechanism of action is the inhibition of Na-K-Cl cotransporters (NKCCs).[1] There are two main isoforms of NKCC: NKCC1, which is widely expressed in various tissues, including the central nervous system, and NKCC2, which is predominantly found in the kidney.[1] Bumetanide's diuretic effect is attributed to its inhibition of NKCC2 in the thick ascending limb of the loop of Henle.[1] Its action on NKCC1 is a focal point of research for its potential in treating neurological disorders.[1]

Bumetanide competes with chloride for a binding site on the NKCC transporter.[2] This competitive inhibition disrupts the normal influx of Na+, K+, and 2Cl- ions into the cell.

Inhibitory Potency

The inhibitory potency of bumetanide against NKCC isoforms has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key metric of its efficacy.

| Target | Cell System / Assay Type | Inhibitory Potency (IC50) | Reference |

| hNKCC1A | Human Embryonic Kidney (HEK293) Cells | 0.68 µM | |

| hNKCC2A | Xenopus laevis Oocytes | 4.0 µM | |

| NKCC | Duck Red Blood Cells | ~0.06 µM (at 20 mM external Cl-) | [2] |

| NKCC | Duck Red Blood Cells | ~0.2 µM (at 100 mM external Cl-) | [2] |

Effects on Ion Transport and Cellular Physiology

By inhibiting NKCCs, bumetanide directly impacts transmembrane ion flux, leading to significant changes in cellular physiology, including alterations in membrane potential and cell volume.

Ion Flux

In vitro studies have demonstrated bumetanide's ability to reduce the transport of sodium, potassium, and chloride ions across cell membranes.

| Parameter | Cell/Tissue Type | Effect of Bumetanide | Concentration | Reference |

| NaCl Reabsorption Rate | Human Reabsorptive Sweat Duct | Decreased from 235 ± 72 to 77 ± 24 pmol/min/mm | 100 µM | |

| NaCl Reabsorption Rate (Luminal) | Human Reabsorptive Sweat Duct | Decreased from 132 ± 17 to 84 ± 16 pmol/min/mm | 100 µM | |

| Unidirectional Sodium Flux | Human Red Blood Cells | Inhibition of active and passive flux | 1 mM | |

| Active Potassium Influx | Human Red Blood Cells | Inhibited | 1 mM | |

| Forward Cl- Flux | Bullfrog Cornea | Declined from 0.71 ± 0.04 to 0.20 ± 0.03 µeq/h·cm² | 10 µM |

Membrane Potential and Resistance

Bumetanide's alteration of ion gradients leads to changes in cellular membrane potential and transepithelial electrical resistance.

| Parameter | Cell/Tissue Type | Effect of Bumetanide | Concentration | Reference |

| Transepithelial Potential (Vt) | Human Reabsorptive Sweat Duct | Hyperpolarization from -10.9 ± 0.8 to -28.6 ± 2.0 mV | 100 µM | |

| Specific Resistance (Rt) | Human Reabsorptive Sweat Duct | Increased from 8.3 ± 0.6 to 52.7 ± 19.3 Ω/cm² | 100 µM | |

| Basolateral Membrane Potential (Vb) | Human Reabsorptive Sweat Duct | Hyperpolarization from -33.6 ± 1.9 to -44.3 ± 1.4 mV | 100 µM | |

| Apical Membrane Potential (Va) | Human Reabsorptive Sweat Duct | Depolarization from -20.9 ± 0.9 to 14.0 ± 1.3 mV | 100 µM |

Cell Volume Regulation

While NKCC1 is involved in regulatory volume increase in response to hypertonic stress, studies on human saphenous vein endothelial cells (HSVECs) have shown that bumetanide (30 µM) does not significantly affect the recovery of cell volume after hypertonic shrinkage, suggesting that in this cell type, volume recovery relies more on the accumulation of amino acids.

Modulation of GABAergic Signaling

A significant area of bumetanide research is its effect on γ-aminobutyric acid (GABA) signaling, particularly in the context of the developing or pathological brain. In immature neurons and in certain disease states, high intracellular chloride concentrations, maintained by NKCC1, can cause GABA to have a depolarizing and excitatory effect. By inhibiting NKCC1, bumetanide can lower intracellular chloride, restoring the hyperpolarizing, inhibitory action of GABA.

Signaling Pathway of Bumetanide's Action on NKCC1

Modulation of GABAergic Signaling Pathway

Downstream Signaling and Gene Expression

The effects of bumetanide can extend beyond direct ion transport modulation to influence downstream signaling cascades and gene expression.

Rho-ROCK Signaling Pathway

In vitro studies have suggested a link between bumetanide, GABAergic signaling, and the Rho-ROCK pathway. In some contexts of neuronal injury, a depolarizing GABA response can lead to an increase in intracellular calcium, which in turn can activate the Rho-ROCK pathway. This pathway is involved in various cellular processes, including cytoskeletal dynamics and cell survival. By preventing GABA-mediated depolarization, bumetanide may indirectly inhibit the activation of this pathway.

Gene Expression

In vitro studies on the effect of bumetanide on gene expression are emerging. In a model of spinal cord injury, bumetanide treatment was shown to decrease the expression of the NKCC1 gene itself. Computational studies have also suggested potential links between bumetanide and genes involved in osteoporosis, such as AAAS, ESR1, SLC12A2 (the gene for NKCC1), TAF15, and VAMP2, though these require further experimental validation in vitro.

Key Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the cellular and molecular effects of bumetanide.

⁸⁶Rb⁺ Uptake Assay for NKCC Activity

This assay measures the activity of NKCC transporters by quantifying the uptake of the potassium congener, ⁸⁶Rb⁺.

Objective: To determine the inhibitory potency (IC50) of bumetanide on NKCC transporters.

Methodology:

-

Cell Preparation: Culture cells expressing the NKCC transporter of interest (e.g., HEK293 cells transfected with hNKCC1A or Xenopus oocytes injected with hNKCC2A cRNA).

-

Transporter Activation: Pre-incubate the cells in a K+-free buffer to stimulate NKCC activity.

-

Inhibition and Uptake: Replace the activation buffer with an uptake buffer containing ⁸⁶Rb⁺ and varying concentrations of bumetanide. Include a condition with a saturating dose of bumetanide to determine non-specific uptake.

-

Termination: Stop the uptake by rapidly washing the cells with an ice-cold, isotope-free stop solution.

-

Lysis and Quantification: Lyse the cells and measure the intracellular ⁸⁶Rb⁺ radioactivity using a scintillation counter.

-

Data Analysis: Calculate the bumetanide-sensitive ⁸⁶Rb⁺ uptake by subtracting the non-specific uptake from the total uptake at each bumetanide concentration. Plot the dose-response curve and determine the IC50 value.

Ussing Chamber for Transepithelial Ion Transport

The Ussing chamber is used to measure ion transport across epithelial tissues.

Objective: To quantify the effect of bumetanide on transepithelial ion transport, potential difference, and resistance.

Methodology:

-

Tissue Preparation: Isolate and mount the epithelial tissue of interest (e.g., human reabsorptive sweat duct, bullfrog cornea) in the Ussing chamber, separating two buffer-filled compartments (apical and basolateral).

-

Equilibration: Allow the tissue to equilibrate under physiological conditions (e.g., 37°C, gassed with 95% O₂/5% CO₂).

-

Baseline Measurement: Measure the baseline transepithelial potential difference (Vt) and short-circuit current (Isc).

-

Bumetanide Application: Add bumetanide to the apical or basolateral chamber and record the changes in Vt and Isc over time.

-

Resistance Calculation: Periodically apply a voltage clamp to calculate the transepithelial electrical resistance (Rt).

-

Data Analysis: Compare the electrical parameters before and after the application of bumetanide to determine its effect on ion transport.

Gramicidin Perforated-Patch Clamp for GABA Reversal Potential

This electrophysiological technique allows for the measurement of membrane potential and currents while maintaining the cell's endogenous intracellular chloride concentration.

Objective: To determine the effect of bumetanide on the reversal potential of GABA-A receptor-mediated currents (EGABA).

Methodology:

-

Pipette Preparation: Prepare a patch pipette solution containing gramicidin, which forms small pores in the cell membrane permeable to monovalent cations but not chloride.

-

Seal Formation: Form a high-resistance (gigaohm) seal between the patch pipette and the membrane of the neuron under investigation.

-

Perforation: Allow time for the gramicidin to incorporate into the membrane patch, creating electrical access to the cell without dialyzing the intracellular chloride.

-

GABA Application: Apply GABA to the neuron and measure the resulting current at different holding potentials to determine the reversal potential (EGABA).

-

Bumetanide Treatment: Perfuse the cells with bumetanide and repeat the GABA application and EGABA measurement.

-

Data Analysis: Compare the EGABA before and after bumetanide treatment. A negative shift in EGABA indicates a decrease in intracellular chloride concentration.

Conclusion

In vitro studies have been instrumental in elucidating the multifaceted cellular and molecular effects of bumetanide. Its primary action as a potent inhibitor of NKCC cotransporters initiates a cascade of events, including altered ion transport, changes in cell volume and membrane potential, and modulation of GABAergic signaling. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of bumetanide and related compounds. The visualization of key pathways and workflows offers a clear conceptual framework for understanding its complex mechanisms of action at the cellular level. Further research, particularly in the area of bumetanide's influence on gene expression profiles, will continue to expand our understanding of its diverse biological roles.

References

Methodological & Application

Application Notes and Protocols for Bumetanide Dosage and Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bumetanide is a potent loop diuretic that acts by inhibiting the Na-K-Cl cotransporters (NKCCs).[1][2] While its primary clinical use is for treating edema and hypertension, there is growing interest in its off-label applications for neurological disorders such as epilepsy, autism spectrum disorders, and ischemic stroke.[1][2][3][4][5] This is attributed to its ability to inhibit NKCC1, a key regulator of intracellular chloride concentrations in neurons.[1] In many neurological conditions, elevated NKCC1 expression leads to an abnormal increase in intracellular chloride, causing the neurotransmitter GABA to have an excitatory rather than inhibitory effect.[1] By blocking NKCC1, bumetanide aims to restore GABAergic inhibition.[1]

However, translational research using animal models is complicated by significant pharmacokinetic differences between species, particularly the rapid metabolism and poor blood-brain barrier (BBB) penetration of bumetanide in rodents.[1][6] These application notes provide a comprehensive overview of bumetanide dosage and administration in various animal models, along with detailed experimental protocols to guide researchers in designing robust and reproducible studies.

Data Presentation: Quantitative Summary of Bumetanide Dosage

The following tables summarize bumetanide dosages, administration routes, and relevant pharmacokinetic parameters across different animal models and research contexts.

Table 1: Bumetanide Dosage and Administration in Rodent Models for Neurological Applications

| Animal Model | Application | Dosage Range | Administration Route | Frequency/Duration | Key Findings |